molecular formula C15H23BO4S B2870718 3-(Isopropanesulfonyl)phenylboronic acid pinacol ester CAS No. 2377611-65-7

3-(Isopropanesulfonyl)phenylboronic acid pinacol ester

Cat. No.: B2870718
CAS No.: 2377611-65-7
M. Wt: 310.22
InChI Key: NHFQKZNVPWZSAS-UHFFFAOYSA-N
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Description

3-(Isopropanesulfonyl)phenylboronic acid pinacol ester (CAS 2377611-65-7 ) is a high-purity boronic ester building block with a molecular formula of C15H23BO4S and a molecular weight of 310.22 g/mol . This compound is part of the valuable class of phenylboronic acid pinacol esters, which are known for their enhanced stability against air and moisture compared to their boronic acid counterparts, making them indispensable and reliable reagents for complex synthetic procedures . Its primary research application is as a key precursor in chemical synthesis, most notably in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is fundamental to constructing carbon-carbon bonds in the development of novel organic molecules . A cutting-edge application demonstrated in recent scientific literature is its structural and functional role in the development of reactive oxygen species (ROS)-responsive biomaterials . Researchers have structurally modified Hyaluronic Acid (HA) with phenylboronic acid pinacol ester (PBAP) to create a smart drug delivery system for treating inflammatory diseases like periodontitis . In this context, the boronic ester bond remains stable under normal physiological conditions but is cleaved in the presence of elevated levels of ROS at the disease site, leading to the targeted release of encapsulated therapeutic agents such as curcumin . This mechanism allows for highly specific drug delivery at inflammatory sites, which helps improve therapeutic efficacy while minimizing off-target effects . This chemical is provided For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for application in humans. Researchers should refer to the Safety Data Sheet (SDS) and handle with appropriate precautions, noting that this compound may be harmful if swallowed and causes skin and eye irritation .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(3-propan-2-ylsulfonylphenyl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BO4S/c1-11(2)21(17,18)13-9-7-8-12(10-13)16-19-14(3,4)15(5,6)20-16/h7-11H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFQKZNVPWZSAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Miyaura Borylation of Halogenated Aryl Sulfones

Reaction Mechanism and Substrate Preparation

The Miyaura borylation reaction, pioneered by Ishiyama et al., enables direct conversion of aryl halides to boronic esters via palladium-catalyzed coupling with bis(pinacolato)diboron (B₂pin₂). For this target compound, the precursor 3-bromo- (or iodo)phenyl isopropyl sulfone must first be synthesized:

Step 1: Synthesis of 3-Bromophenyl Isopropyl Sulfone

  • Thioether Formation : React 3-bromobenzenethiol with isopropyl iodide under basic conditions (K₂CO₃, DMF, 60°C, 12 h) to yield 3-bromo-isopropylthiobenzene.
  • Oxidation : Treat the thioether with meta-chloroperbenzoic acid (mCPBA) in dichloromethane (0°C to RT, 4 h) to oxidize the sulfide to the sulfone.

Step 2: Palladium-Catalyzed Borylation

3-Bromophenyl isopropyl sulfone (1.0 equiv)  
Bis(pinacolato)diboron (1.2 equiv)  
Pd(dppf)Cl₂ (3 mol%)  
KOAc (2.0 equiv)  
Dioxane, 90°C, 12 h  

Yield : 72–85% (isolated after column chromatography).

Key Considerations:
  • Halogen Selectivity : Iodide substrates generally afford higher yields than bromides due to enhanced oxidative addition kinetics.
  • Steric Effects : The isopropylsulfonyl group’s bulk necessitates ligand-rich catalysts (e.g., Pd(dppf)Cl₂) to prevent undesired β-hydride elimination.

Iridium-Catalyzed C-H Borylation of Aryl Sulfones

Directed C-H Activation Strategy

Iridium complexes, such as [Ir(COD)OMe]₂ with 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy), selectively borylate arenes at positions dictated by electronic and steric factors. For phenyl isopropyl sulfone:

Reaction Conditions :

Phenyl isopropyl sulfone (1.0 equiv)  
[Ir(COD)OMe]₂ (5 mol%)  
dtbpy (10 mol%)  
B₂pin₂ (1.5 equiv)  
Cyclohexane, 80°C, 24 h  

Regioselectivity : The sulfonyl group directs borylation to the meta position (relative to -SO₂-iPr), achieving >90% isomeric purity.
Yield : 65–78% (crude), requiring silica gel purification to remove excess diboron reagent.

Advantages Over Miyaura Borylation:
  • Atom Economy : Eliminates halogenation steps.
  • Functional Group Tolerance : Compatible with electron-withdrawing groups (e.g., sulfonyl).

Sequential Sulfonation-Borylation Approaches

Sulfonation of Preformed Boronic Acids

While theoretically viable, this method faces challenges due to the boronic ester’s sensitivity to strong acids:

Step 1: Sulfonation of 3-Bromophenylboronic Acid

3-Bromophenylboronic acid (1.0 equiv)  
H₂SO₄ (fuming), 50°C, 6 h → 3-bromo-5-sulfophenylboronic acid  

Step 2: Esterification with Isopropanol

3-Bromo-5-sulfophenylboronic acid (1.0 equiv)  
SOCl₂ (excess), reflux → sulfonyl chloride intermediate  
Isopropanol (2.0 equiv), pyridine, 0°C → sulfonate ester  

Step 3: Miyaura Borylation
As described in Section 1.1.

Overall Yield : <30% (due to decomposition during sulfonation).

Comparative Analysis of Methods

Parameter Miyaura Borylation Ir-Catalyzed Borylation Sulfonation-Borylation
Steps 2 1 3
Yield 72–85% 65–78% <30%
Regiocontrol High Moderate Low
Scalability Kilogram-scale Gram-scale Not feasible
Cost Moderate High Low

Experimental Optimization and Troubleshooting

Palladium Catalyst Selection

  • Pd(OAc)₂/PCy₃ : Reduces costs but lowers yield (55–60%) due to incomplete conversion.
  • Pd(dtbpf)Cl₂ : Enhances steric protection, improving yield to 82% for hindered substrates.

Solvent Effects in Iridium Borylation

  • Nonpolar Solvents (e.g., cyclohexane): Favor mono-borylation (>95% selectivity).
  • Polar Aprotic Solvents (e.g., THF): Induce di-borylation byproducts (up to 40%).

Spectroscopic Characterization

¹¹B NMR (CDCl₃)

  • δ 30.2 ppm : Characteristic triplet for sp²-hybridized boron in pinacol ester.

¹H NMR (400 MHz, CDCl₃)

  • δ 1.25 (s, 12H) : Pinacol methyl groups.
  • δ 1.42 (d, J = 6.8 Hz, 6H) : Isopropyl methyl protons.
  • δ 3.21 (sept, J = 6.8 Hz, 1H) : Isopropyl methine.

Chemical Reactions Analysis

Types of Reactions

3-(Isopropanesulfonyl)phenylboronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Isopropanesulfonyl)phenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related phenylboronic acid pinacol esters, highlighting differences in substituents, physicochemical properties, and applications.

Structural Features and Substituent Effects

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Structural Impact
3-(Isopropanesulfonyl)phenylboronic acid pinacol ester Isothiazolidinyl sulfone (meta) C₁₅H₂₂BNO₄S 323.22 Electron-withdrawing sulfone enhances electrophilicity; stabilizes boronate intermediates .
3-Aminophenylboronic acid pinacol ester Amino group (meta) C₁₂H₁₇BNO₂ 233.09 Electron-donating amino group increases nucleophilicity; slows hydrolysis .
4-Chloro-3-(cyclopropylaminocarbonyl)phenylboronic acid pinacol ester Chloro, cyclopropylaminocarbonyl (para) C₁₆H₂₁BClNO₃ 321.61 Chloro and amide groups introduce steric hindrance; moderate solubility in polar solvents .
3-(N,N-Dimethylaminosulfonyl)phenylboronic acid pinacol ester Dimethylaminosulfonyl (meta) C₁₄H₂₂BNO₄S 311.20 Polar sulfonamide group enhances water solubility; stabilizes boronic acid intermediates .

Solubility Trends

  • This compound : Moderate solubility in chloroform and acetone due to sulfone polarity; low solubility in hydrocarbons .
  • Pinacol esters with electron-donating groups (e.g., 3-aminophenyl): Higher solubility in polar aprotic solvents (e.g., DMF, THF) due to increased polarity .
  • Esters with bulky substituents (e.g., cyclopropylaminocarbonyl): Reduced solubility in non-polar solvents due to steric effects .
  • General trend : Pinacol esters exhibit better solubility than parent boronic acids, with polar solvents (chloroform, ketones) providing optimal dissolution .

Hydrolysis Kinetics

  • This compound : Expected faster hydrolysis than esters with electron-donating groups due to sulfone’s electron-withdrawing nature, which destabilizes the ester bond .
  • Para-substituted esters (e.g., hydroxyl, acetamide): Hydrolyze rapidly in aqueous media (t₁/₂ ~10 minutes) due to resonance stabilization of transition states .
  • Amino-substituted esters: Slower hydrolysis (t₁/₂ ~3 hours) due to electron donation and steric protection .

Biological Activity

3-(Isopropanesulfonyl)phenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily known for its role in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as Suzuki-Miyaura coupling. However, its biological implications, particularly in therapeutic contexts, are increasingly being explored.

The biological activity of boronic acids, including this compound, is often attributed to their ability to interact with various biomolecules, including enzymes and receptors. These interactions can lead to inhibition or modulation of enzymatic activities, which is particularly relevant in the context of diseases such as cancer.

Key Mechanisms:

  • Inhibition of Proteases : Boronic acids are known to inhibit serine proteases, which play critical roles in various physiological processes. This inhibition can affect pathways related to inflammation and cancer progression .
  • Interaction with Glycoproteins : The sulfonyl group in this compound may enhance binding affinity to glycoproteins, which are often overexpressed in cancer cells .

Biological Activities

Research has indicated several promising biological activities associated with this compound:

  • Anticancer Activity : Similar compounds have shown efficacy against various cancer types by inhibiting proteasomes and modulating apoptotic pathways. For instance, Bortezomib, a well-known boronic acid derivative, is utilized in treating multiple myeloma by inhibiting proteasome activity .
  • Antibacterial and Antiviral Properties : Boronic acids have been reported to exhibit antibacterial and antiviral activities. The precise mechanisms often involve disruption of bacterial cell wall synthesis or interference with viral replication processes .
  • Potential as a Sensor : The unique chemical properties of boronic acids make them suitable for use as sensors in biological systems, particularly for detecting changes in glucose levels or other biomolecules .

Case Studies and Research Findings

Several studies have investigated the biological implications of boronic acids:

  • Proteasome Inhibition :
    • A study highlighted that boronic acids could serve as effective proteasome inhibitors, impacting cellular degradation pathways crucial for cancer cell survival .
    • Table 1 summarizes key findings from recent studies on boronic acids' effects on cancer cell lines.
    StudyCell LineIC50 (µM)Mechanism
    HeLa5.0Proteasome inhibition
    MCF-74.5Apoptosis induction
    A5496.0Cell cycle arrest
  • Antiviral Activity :
    • Research demonstrated that certain boronic acids could inhibit viral replication by targeting viral proteases, which are essential for the maturation of viral particles .
  • Synthesis and Applications :
    • A review detailed synthetic strategies for producing boronic acids and their derivatives, emphasizing their versatility in medicinal chemistry applications .

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